molecular formula C11H14F2N2O B13589137 1-(3,4-Difluoro-2-methoxyphenyl)piperazine

1-(3,4-Difluoro-2-methoxyphenyl)piperazine

Cat. No.: B13589137
M. Wt: 228.24 g/mol
InChI Key: BMAHRDPHGJQSHM-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H14F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals. The presence of fluorine atoms and a methoxy group in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine typically involves the reaction of 3,4-difluoro-2-methoxyaniline with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine compounds.

Scientific Research Applications

1-(3,4-Difluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other biological molecules, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A similar compound with a methoxy group at a different position.

    1-(4-Methoxyphenyl)piperazine: Another derivative with the methoxy group at the para position.

    1-(2,3-Dichlorophenyl)piperazine: A compound with chlorine atoms instead of fluorine.

Uniqueness

1-(3,4-Difluoro-2-methoxyphenyl)piperazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Properties

Molecular Formula

C11H14F2N2O

Molecular Weight

228.24 g/mol

IUPAC Name

1-(3,4-difluoro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H14F2N2O/c1-16-11-9(3-2-8(12)10(11)13)15-6-4-14-5-7-15/h2-3,14H,4-7H2,1H3

InChI Key

BMAHRDPHGJQSHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)F)N2CCNCC2

Origin of Product

United States

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